molecular formula C8H15NO5 B1286307 (1-Aminocyclopentyl)methanol oxalate CAS No. 1177354-53-8

(1-Aminocyclopentyl)methanol oxalate

Cat. No.: B1286307
CAS No.: 1177354-53-8
M. Wt: 205.21 g/mol
InChI Key: WFMQPLGGNDWPFY-UHFFFAOYSA-N
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Description

(1-Aminocyclopentyl)methanol oxalate is a chemical compound with the molecular formula C8H15NO5 and a molecular weight of 205.21 g/mol . It is an organic compound that contains both amine and alcohol functional groups, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Aminocyclopentyl)methanol oxalate typically involves the reaction of cyclopentanone with ammonia and formaldehyde to form (1-Aminocyclopentyl)methanol. This intermediate is then reacted with oxalic acid to form the oxalate salt. The reaction conditions generally include:

    Cyclopentanone: Starting material

    Ammonia: Reactant

    Formaldehyde: Reactant

    Oxalic acid: Reactant for forming the oxalate salt

    Solvent: Often water or an alcohol

    Temperature: Typically room temperature to moderate heating

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Aminocyclopentyl)methanol oxalate can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid.

    Reduction: The amine group can be reduced to an alkylamine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation products: Cyclopentanone derivatives

    Reduction products: Cyclopentylmethanol derivatives

    Substitution products: N-substituted cyclopentylmethanol derivatives

Scientific Research Applications

(1-Aminocyclopentyl)methanol oxalate has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Aminocyclopentyl)methanol oxalate involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the alcohol group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylamine: Similar structure but lacks the alcohol group.

    Cyclopentanol: Similar structure but lacks the amine group.

    Cyclopentanone oxime: Contains a similar cyclopentyl ring but with different functional groups.

Uniqueness

(1-Aminocyclopentyl)methanol oxalate is unique due to the presence of both amine and alcohol functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.

Properties

IUPAC Name

(1-aminocyclopentyl)methanol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.C2H2O4/c7-6(5-8)3-1-2-4-6;3-1(4)2(5)6/h8H,1-5,7H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMQPLGGNDWPFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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